An In-Depth Technical Guide to the Molecular Weight and Formula C15H17NO: Isomeric Scaffolds in Drug Discovery and Biophysical Probes
An In-Depth Technical Guide to the Molecular Weight and Formula C15H17NO: Isomeric Scaffolds in Drug Discovery and Biophysical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular formula C₁₅H₁₇NO and its corresponding molecular weight of approximately 227.30 g/mol . Rather than a generic template, this document is structured to deliver an in-depth exploration of key isomers of this formula that have found significant applications in pharmacology and biophysical research. We will delve into the synthesis, characterization, and biological activities of these compounds, providing field-proven insights and detailed experimental protocols.
The Significance of Isomerism: Why C₁₅H₁₇NO is More Than a Simple Formula
In the realm of drug discovery and molecular biology, a simple molecular formula and weight can represent a multitude of compounds with vastly different three-dimensional structures and, consequently, disparate biological functions. This phenomenon, known as isomerism, is of paramount importance. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] These structural nuances can lead to profound differences in how a molecule interacts with biological targets such as receptors and enzymes.
For the molecular formula C₁₅H₁₇NO, we will explore three prominent isomers that exemplify the diverse applications stemming from a single elemental composition:
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Prodan (6-propionyl-2-dimethylaminonaphthalene): A highly sensitive fluorescent probe used to investigate the polarity of microenvironments, particularly in biological membranes.
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Naphthylmetrazine (3-methyl-2-(2′-naphthyl)morpholine): A psychoactive compound that acts as a monoamine releasing agent and reuptake inhibitor, with potential applications in neuroscience research.
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3-phenoxy-3-phenylpropan-1-amine (PPPA): A foundational scaffold for the development of several successful antidepressant drugs, most notably selective serotonin reuptake inhibitors (SSRIs).
This guide will provide a detailed examination of each of these isomers, highlighting the critical interplay between their structure and function.
Isomer in Focus: Prodan - A Luminous Reporter of Cellular Microenvironments
Prodan, or 6-propionyl-2-dimethylaminonaphthalene, is a fluorescent molecule whose emission spectrum is exceptionally sensitive to the polarity of its surrounding environment. This property makes it an invaluable tool for studying the intricate and dynamic organization of biological membranes and proteins.
Synthesis and Purification of Prodan
The synthesis of Prodan is a well-established procedure that can be readily performed in a standard organic chemistry laboratory.
Experimental Protocol: Synthesis of Prodan
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)naphthalene in a suitable solvent such as nitrobenzene.
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Acylation: Add propionyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of Prodan is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in most organic solvents, sparingly soluble in water |
| Melting Point | 101-103 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2-7.2 (m, 6H, Ar-H), 3.1 (s, 6H, N(CH₃)₂), 3.0 (q, J=7.2 Hz, 2H, -COCH₂CH₃), 1.2 (t, J=7.2 Hz, 3H, -COCH₂CH₃).
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.1, 148.2, 135.8, 131.5, 129.9, 128.7, 127.6, 125.4, 124.8, 118.9, 106.2, 40.5, 31.8, 8.6.
Mass Spectrometry (MS):
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ESI-MS: m/z 228.1 [M+H]⁺. The fragmentation pattern will typically show losses of the propionyl group and parts of the dimethylamino group.
Application as a Fluorescent Probe
The utility of Prodan lies in its solvatochromic properties. In nonpolar environments, it exhibits a blue fluorescence, while in polar environments, the emission is red-shifted to the green-yellow region. This is due to the formation of a twisted intramolecular charge transfer (TICT) state upon excitation in polar solvents.
Experimental Protocol: Membrane Fluidity Measurement using Prodan
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Liposome Preparation: Prepare liposomes of the desired lipid composition by standard methods (e.g., thin-film hydration followed by extrusion).
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Prodan Labeling: Add a small aliquot of a concentrated Prodan stock solution (in ethanol or DMSO) to the liposome suspension to achieve the desired probe-to-lipid ratio. Incubate for at least 30 minutes at room temperature to allow for probe incorporation into the lipid bilayer.
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Fluorescence Spectroscopy: Record the fluorescence emission spectra of the Prodan-labeled liposomes using a spectrofluorometer. The excitation wavelength is typically around 360 nm.
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Data Analysis: The shift in the emission maximum is a direct indicator of the local membrane polarity and can be used to infer changes in membrane fluidity or phase state.
Caption: Prodan's fluorescence mechanism in different polarity environments.
Isomer in Focus: Naphthylmetrazine - A Modulator of Monoaminergic Systems
Naphthylmetrazine is a structural analog of phenmetrazine and acts as a monoamine releasing agent and reuptake inhibitor.[2] Its primary targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Synthesis and Characterization of Naphthylmetrazine
The synthesis of Naphthylmetrazine involves a multi-step process that requires careful control of reaction conditions.
Experimental Protocol: Synthesis of Naphthylmetrazine (Illustrative)
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Starting Material: Begin with 2-naphthylacetonitrile.
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Reduction: Reduce the nitrile to form 2-(2-naphthyl)ethanamine.
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Cyclization: React the amine with a suitable dielectrophile, such as a protected 1,2-dibromoethane derivative, to form the morpholine ring.
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Methylation: Introduce the methyl group at the 3-position of the morpholine ring.
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Purification: The final product is purified by crystallization or column chromatography.
Physicochemical and Spectroscopic Characterization:
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | White to off-white solid |
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¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.2 (m, 7H, Ar-H), 4.2-3.8 (m, 4H, morpholine-H), 3.2 (m, 1H, morpholine-H), 2.5 (m, 1H, morpholine-H), 1.2 (d, 3H, -CH₃).
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 138.5, 133.2, 132.8, 128.5, 128.0, 127.7, 126.3, 126.1, 125.9, 75.1, 70.2, 55.4, 50.1, 18.2.
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MS (ESI-MS): m/z 228.1 [M+H]⁺. Fragmentation would likely involve cleavage of the morpholine ring and the bond connecting it to the naphthalene moiety.
Mechanism of Action and Biological Effects
Naphthylmetrazine exerts its effects by interacting with monoamine transporters. It acts as a substrate for these transporters, leading to their reversal and the subsequent release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[2] It also inhibits the reuptake of these neurotransmitters.
Caption: Mechanism of action of Naphthylmetrazine at the synapse.
Isomer in Focus: 3-phenoxy-3-phenylpropan-1-amine (PPPA) - A Gateway to Antidepressants
PPPA is a crucial chemical intermediate that serves as the structural backbone for a class of widely prescribed antidepressant medications, including fluoxetine (Prozac®).[3] Its derivatives are potent and selective serotonin reuptake inhibitors (SSRIs).
Synthesis and Characterization of PPPA
The synthesis of PPPA can be achieved through various routes, often starting from commercially available materials.
Experimental Protocol: Synthesis of PPPA [4]
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Starting Material: Begin with 3-phenoxy-3-phenylpropylchloride.
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Amination: React 3-phenoxy-3-phenylpropylchloride with ammonia in a sealed reactor under heat and pressure.
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Work-up: After the reaction, evaporate the volatile components. Dissolve the residue in a suitable solvent like ethanol and re-evaporate to remove any remaining ammonia.
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Extraction and Purification: Dissolve the crude product in a mixture of ether and aqueous sodium hydroxide. Separate the ether layer and extract the aqueous layer multiple times with ether. Combine the ether extracts and wash with brine. Dry the ether solution and evaporate the solvent to yield PPPA as an oil. The product can be further purified by conversion to its oxalate salt, which can be recrystallized.
Physicochemical and Spectroscopic Characterization:
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Oily liquid or low-melting solid |
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¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4-6.8 (m, 10H, Ar-H), 5.2 (dd, 1H, -CH(O)-), 3.0 (t, 2H, -CH₂NH₂), 2.2 (m, 2H, -CH₂CH₂NH₂).
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.2, 142.5, 129.5, 128.8, 127.6, 126.2, 121.3, 116.0, 78.5, 40.1, 38.2.
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MS (ESI-MS): m/z 228.1 [M+H]⁺. Key fragmentation would involve cleavage of the C-O ether bond and the C-N bond.
Pharmacological Significance of PPPA Derivatives
Derivatives of PPPA, such as fluoxetine, function by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5][6]
Caption: Simplified mechanism of action of SSRIs derived from PPPA.
Conclusion: The Power of Isomeric Diversity
The exploration of just three isomers of C₁₅H₁₇NO—Prodan, Naphthylmetrazine, and PPPA—vividly illustrates the profound impact of molecular structure on function. From a fluorescent probe that illuminates the hidden world of cellular membranes to a psychoactive compound that modulates brain chemistry and a foundational scaffold for life-changing antidepressant medications, the versatility of this single molecular formula is remarkable. This guide has provided a technical foundation for understanding these key isomers, offering detailed insights into their synthesis, characterization, and applications. For researchers and drug development professionals, the principles highlighted here underscore the critical importance of considering isomeric diversity in the pursuit of novel therapeutics and research tools.
References
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Naphthylmetrazine. In Wikipedia; 2023. Accessed February 28, 2026. [Link]
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Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). Accessed February 28, 2026. [Link]
- Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors. In StatPearls.
- Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of affective disorders, 51(3), 215-235.
-
Selective serotonin reuptake inhibitor. In Wikipedia; 2024. Accessed February 28, 2026. [Link]
-
PPPA (drug). In Wikipedia; 2023. Accessed February 28, 2026. [Link]
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
-
Synthesis of 3-phenoxy-3-phenylpropylamine. PrepChem.com. Accessed February 28, 2026. [Link]
- Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220-238.
-
Monoamine transporter. In Wikipedia; 2023. Accessed February 28, 2026. [Link]
-
Psych Scene Hub. (2021, November 3). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). Accessed February 28, 2026. [Link]
-
BioPharma Services. (2024, October 18). Bioanalytical Method Development: Isomers. Accessed February 28, 2026. [Link]
